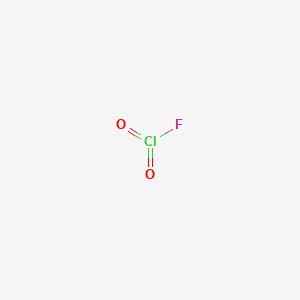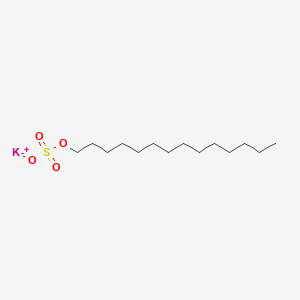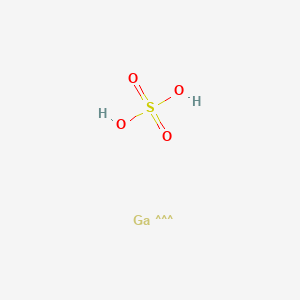
Chloryl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Chloryl fluoride was first reported by Schmitz and Schumacher in 1942, who prepared it by the fluorination of chlorine dioxide . The compound can be more conveniently prepared by reacting sodium chlorate with chlorine trifluoride . The reaction is as follows:
[ 6 \text{NaClO}_3 + 4 \text{ClF}_3 \rightarrow 6 \text{ClO}_2\text{F} + 2 \text{Cl}_2 + 3 \text{O}_2 + 6 \text{NaF} ]
The product is then purified by vacuum fractionation, selectively condensing this compound separately from other products .
Analyse Chemischer Reaktionen
Chloryl fluoride undergoes various chemical reactions, including:
Oxidation: this compound can act as an oxidizing agent due to the presence of the chlorine dioxide moiety.
Reduction: It can be reduced to form other chlorine-containing compounds.
Substitution: this compound can participate in substitution reactions where the fluoride ion is replaced by other nucleophiles.
Common reagents used in these reactions include fluorine, chlorine trifluoride, and sodium chlorate . Major products formed from these reactions include chlorine gas, oxygen, and sodium fluoride .
Wissenschaftliche Forschungsanwendungen
Chloryl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other fluorine-containing compounds.
Biology: Its oxidizing properties make it useful in certain biological assays.
Medicine: Research is ongoing into its potential use in medical applications, particularly in the development of new pharmaceuticals.
Industry: This compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which chloryl fluoride exerts its effects involves the interaction of the chlorine dioxide moiety with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules. This process can disrupt the function of certain enzymes and proteins, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Chloryl fluoride is similar to other oxyfluorides of chlorine, such as perthis compound (ClO₃F) and chlorine dioxide trifluoride (ClO₂F₃) . this compound is unique in its structure and reactivity. Unlike perthis compound, which is tetrahedral, this compound has a pyramidal structure . Additionally, this compound is more reactive than its bromine and iodine analogs, bromyl fluoride (BrO₂F) and iodyl fluoride (IO₂F), which form polymeric substances under standard conditions .
Eigenschaften
InChI |
InChI=1S/ClFO2/c2-1(3)4 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRLYFHVJLYEHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=Cl(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClO2F, ClFO2 |
Source


|
| Record name | Chloryl fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chloryl_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159769 |
Source


|
| Record name | Chloryl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13637-83-7 |
Source


|
| Record name | Chloryl fluoride ((ClO2)F) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloryl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloryl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)






![1,3-Diphenylimidazo[4,5-b]quinoxalin-2-one](/img/structure/B83699.png)






